molecular formula C15H11Br2N B6175801 1-[(2,5-dibromophenyl)methyl]-1H-indole CAS No. 2551117-62-3

1-[(2,5-dibromophenyl)methyl]-1H-indole

Cat. No.: B6175801
CAS No.: 2551117-62-3
M. Wt: 365.1
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Description

1-[(2,5-dibromophenyl)methyl]-1H-indole is a synthetic compound belonging to the class of N-substituted indoles. It has a molecular formula of C16H11Br2N and a molecular weight of 365.07 g/mol . This compound is characterized by the presence of two bromine atoms on the phenyl ring and an indole moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-dibromophenyl)methyl]-1H-indole typically involves the reaction of 2,5-dibromobenzyl chloride with indole in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-dibromophenyl)methyl]-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Substituted indole derivatives with various functional groups.

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Phenylmethylindole.

Scientific Research Applications

1-[(2,5-dibromophenyl)methyl]-1H-indole has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,5-dibromophenyl)methyl]-1H-indole is not fully elucidated. it is believed to interact with specific molecular targets and pathways, depending on its functionalization. For instance, indole derivatives are known to modulate enzyme activity, receptor binding, and signal transduction pathways, contributing to their diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both bromine atoms and an indole moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

2551117-62-3

Molecular Formula

C15H11Br2N

Molecular Weight

365.1

Purity

95

Origin of Product

United States

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